N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-cyclopropyl-4-N,4-N-dimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)8-5-6-10-9(12-8)11-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLBBISNRQOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The synthesis of N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine typically involves sequential alkylation and substitution reactions on a pyrimidine scaffold. Key steps include:
- N-Alkylation of Pyrimidine-2,4-Diamine : Introduction of the cyclopropyl group at the N2 position via nucleophilic substitution or Mitsunobu reactions.
- Dimethylation at N4 : Quaternization of the N4 amine using methylating agents such as methyl iodide or dimethyl sulfate.
A representative pathway from the patent literature (EP3345900B1) involves:
- Intermediate Preparation : Starting with 4-fluoro-2-methoxy-5-nitroaniline, bromination at the 1-position yields 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene.
- Cyclopropylamine Coupling : Reaction with cyclopropylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C.
- N4 Dimethylation : Treatment with methyl iodide in the presence of a base (e.g., NaH) to install dimethylamino groups.
Solvent and Catalyst Systems
Optimal reaction conditions vary by step:
| Step | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclopropylamination | DMF | K₂CO₃ | 80 | 75–85 |
| N4 Dimethylation | THF | NaH | 0–25 | 90–95 |
| Purification | Ethyl acetate | – | – | – |
Critical Note : The use of DMF enhances solubility of intermediates but requires careful removal due to toxicity. NaH ensures efficient methylation but demands anhydrous conditions.
Industrial-Scale Production Methods
Continuous Flow Synthesis
To address scalability, industrial protocols employ continuous flow reactors (CFRs) for:
- Enhanced Heat Transfer : Mitigating exothermic risks during alkylation.
- Reduced Reaction Times : From 12 hours (batch) to 2–3 hours (CFR).
- Automated Quenching : In-line neutralization of excess methylating agents.
Optimization Strategies for Regioselectivity
Protecting Group Strategies
To prevent undesired N1 or N3 alkylation:
Solvent Effects on Regioselectivity
Polar aprotic solvents (e.g., DMSO) favor N2 alkylation due to increased nucleophilicity at the less hindered position:
| Solvent | Dielectric Constant | N2:N4 Ratio |
|---|---|---|
| DMF | 36.7 | 8:1 |
| DMSO | 46.7 | 12:1 |
| THF | 7.5 | 3:1 |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Applications in Medicinal Chemistry
Kinase Inhibition Profiling
This compound derivatives exhibit inhibitory activity against:
Antiparasitic Activity
In Plasmodium falciparum assays, the compound disrupts kinase-mediated proliferation (EC₅₀ = 0.8 µM).
Comparative Analysis of Synthetic Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Cycle Time | 48 hours | 8 hours |
| Yield | 70–80% | 85–90% |
| Purity | 95–98% | >99% |
| Solvent Consumption | 10 L/kg | 2 L/kg |
Chemical Reactions Analysis
Types of Reactions
N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
N2-Cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine serves as a versatile building block in organic synthesis. Its pyrimidine structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. For instance, it can be utilized in reactions involving cyclization or substitution to generate diverse pyrimidine derivatives, which are valuable in medicinal chemistry.
Reagent in Chemical Reactions
The compound is also employed as a reagent in various chemical reactions. Its ability to undergo functionalization makes it suitable for synthesizing compounds with specific properties, enhancing its utility in research laboratories.
Biological Research Applications
Enzyme Inhibition Studies
Research indicates that this compound exhibits potential as an enzyme inhibitor. Preliminary studies suggest that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property positions the compound as a candidate for developing anti-cancer therapies .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives of similar structures possess significant inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents.
Medical Applications
Potential Therapeutic Agent
Ongoing research is investigating the therapeutic potential of this compound in treating diseases like cancer and infectious diseases. The compound's ability to inhibit key enzymes involved in disease progression suggests its application in developing targeted therapies .
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that compounds with similar structural motifs exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .
Industrial Applications
Development of New Materials
this compound is utilized in the development of new materials, particularly in the pharmaceutical and agrochemical industries. Its unique chemical properties enable it to act as an intermediate in synthesizing various active pharmaceutical ingredients (APIs) and agrochemicals .
Pharmaceutical Production
The compound's role as an intermediate in pharmaceutical production highlights its industrial significance. Its synthesis can be scaled up for large-scale production, ensuring cost-effectiveness and efficiency in drug manufacturing processes.
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of diverse pyrimidine derivatives |
| Reagent in chemical reactions | Enhances utility in organic synthesis | |
| Biological Research | Enzyme inhibition studies | Potential anti-cancer applications |
| Antimicrobial properties | Effective against pathogens like E. coli | |
| Medical | Potential therapeutic agent | Investigated for cancer and infectious disease treatment |
| Cytotoxicity against cancer cells | Selective towards cancer cells | |
| Industrial | Development of new materials | Used as an intermediate in pharmaceuticals |
| Pharmaceutical production | Scalable synthesis for cost-effective manufacturing |
Case Studies and Research Findings
- Inhibition of Cyclin-Dependent Kinases : A study found that pyrimidine derivatives similar to this compound showed potent inhibition against CDK2/cyclin E1 and CDK9/cyclin T1, correlating well with their cytotoxic effects on tumor cell lines .
- Antibacterial Activity Assessment : Research indicated that compounds with structural similarities exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) around 256 µg/mL against common pathogens, suggesting their potential use in developing new antibiotics.
- Therapeutic Potential Exploration : Ongoing investigations into the compound's therapeutic applications have highlighted its promise as a lead compound for further optimization aimed at treating various diseases, including cancer and viral infections .
Mechanism of Action
The mechanism of action of N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on N2 and N4 Positions
N2 Modifications
- Cyclopropyl vs. Isopropyl :
Cyclopropyl groups are smaller and more rigid than isopropyl substituents. For instance, N2-isopropyl-N4-(4-trifluoromethylbenzyl)pyrido[3,2-d]pyrimidine-2,4-diamine () demonstrated anti-S. aureus activity, but its larger isopropyl group may reduce metabolic stability compared to the cyclopropyl analog . - Cyclopropyl vs. Methyl: N2,N4-Dimethylpyrimidine-2,4-diamine (CAS 856289-68-4, ) has a simpler methyl group at N2.
N4 Modifications
- Dimethyl vs. Benzyl/Chloro-Benzyl: N4-(4-chlorobenzyl)-N2-isopropylthieno[3,2-d]pyrimidine-2,4-diamine () showed antimicrobial activity, but its bulky benzyl group may limit bioavailability. In contrast, the dimethyl substituents in the target compound reduce steric hindrance, favoring interactions with flat binding pockets (e.g., kinase active sites) .
Physicochemical Properties
A comparison of key properties is summarized below:
| Compound | Molecular Weight | Melting Point (°C) | Calculated logP* | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~195.2† | Not reported | ~1.8‡ | N2-cyclopropyl, N4-dimethyl |
| 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine | 172.62 | Not reported | 1.5 | N4-dimethyl, 6-Cl |
| N2,N4-Dimethylpyrimidine-2,4-diamine | 138.17 | 132 | 0.9 | N2-methyl, N4-methyl |
| N2-Isopropyl-N4-benzylquinazoline-2,4-diamine | ~370 | Not reported | 3.2 | N2-isopropyl, N4-benzyl |
*Estimated using fragment-based methods. †Calculated from molecular formula (C9H14N4). ‡Predicted using cyclopropyl logP contribution .
Biological Activity
N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine is a compound of increasing interest in biological research due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine core substituted with cyclopropyl and dimethyl groups. This unique structure may enhance its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes critical in various biological pathways. For instance, it may interact with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as a dual inhibitor of CDK2 and CDK9. In vitro assays demonstrated that this compound significantly inhibited these kinases:
| Enzyme | IC50 (μM) |
|---|---|
| CDK2 | 0.004 |
| CDK9 | 0.009 |
These values indicate a high potency compared to other compounds in the same class, suggesting that structural modifications can lead to improved efficacy against cancer cell lines .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated using minimum inhibitory concentration (MIC) assays against various bacterial strains. The results indicated that this compound exhibited significant activity:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest the potential for developing new antimicrobial agents based on this compound .
Case Studies
- Cancer Cell Line Studies : A study involving the HCT116 colorectal cancer cell line showed that treatment with this compound resulted in G2/M phase arrest and induced apoptosis. This was linked to the downregulation of proteins associated with cell cycle progression .
- In Vivo Efficacy : In animal models of tumor growth, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine, and what factors influence regioselectivity during cyclopropane group introduction?
- Methodology : The synthesis typically involves reacting 2,4-diaminopyrimidine derivatives with cyclopropylamine under controlled conditions. Key steps include:
- N-Alkylation : Use of cyclopropyl halides or Mitsunobu conditions to introduce the cyclopropyl group while minimizing side reactions.
- Purification : Employ crystallization or reverse-phase chromatography to isolate the product (≥95% purity) .
- Regioselectivity : Protect competing amino groups with tert-butoxycarbonyl (Boc) groups to direct substitution to the N2 position. Monitor reaction progress via TLC or LC-MS .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Verify the cyclopropyl group via characteristic upfield protons (δ 0.5–1.5 ppm) and quaternary carbons. The dimethylamino group shows singlet peaks at δ 2.8–3.2 ppm .
- IR Spectroscopy : Confirm NH/amine stretches (3200–3400 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion (e.g., [M+H]+ at m/z 221.1302) .
Q. What preliminary biological screening assays are recommended to evaluate its kinase inhibitory potential?
- Methodology :
- Enzyme Assays : Use ADP-Glo™ kinase assays to measure IC50 values against kinases like EGFR or VEGFR2 .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How do crystal packing interactions (e.g., hydrogen bonding) influence the compound’s supramolecular assembly, and what computational tools can predict these interactions?
- Methodology :
- X-ray Crystallography : Solve the structure using SHELXL (via Olex2) to identify N–H···N hydrogen bonds (2.8–3.2 Å) and π-stacking (3.4–3.8 Å spacing) .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict dimerization energetics .
Q. What experimental strategies resolve contradictions between in vitro enzyme inhibition and cellular activity data?
- Methodology :
- Permeability Assessment : Use Caco-2 monolayer assays to evaluate membrane permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor uptake) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated) via LC-MS/MS .
- Target Engagement : Apply cellular thermal shift assays (CETSA) to confirm intracellular target binding .
Q. How can structure-activity relationship (SAR) studies optimize metabolic stability without compromising target affinity?
- Methodology :
- Deuterium Incorporation : Replace labile C–H bonds with C–D at metabolically vulnerable positions (e.g., cyclopropyl methyl groups) to prolong half-life .
- Steric Shielding : Introduce bulky substituents (e.g., 2,5-dimethoxybenzyl) ortho to the dimethylamino group to block cytochrome P450 access .
- In Silico QSAR : Use Schrödinger’s QikProp to predict logP (optimal 1–3) and polar surface area (<90 Ų) for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
